4-[4-(4-bromophenoxy)butyl]morpholine
Description
4-[4-(4-Bromophenoxy)butyl]morpholine is a brominated morpholine derivative characterized by a morpholine ring linked via a four-carbon butyl chain to a para-brominated phenoxy group. Its molecular formula is C₁₄H₂₀BrNO₂, with a molecular weight of 322.22 g/mol.
Properties
IUPAC Name |
4-[4-(4-bromophenoxy)butyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c15-13-3-5-14(6-4-13)18-10-2-1-7-16-8-11-17-12-9-16/h3-6H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTCDNCGIHQINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenoxy)butyl]morpholine typically involves the reaction of 4-bromophenol with 1,4-dibromobutane to form 4-(4-bromobutyl)phenol. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Bromophenoxy)butyl]morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromophenoxy group or the morpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products with substituted nucleophiles replacing the bromine atom.
Oxidation: Products with hydroxyl or carbonyl groups introduced.
Reduction: Products with reduced functional groups, potentially leading to dehalogenated compounds.
Scientific Research Applications
4-[4-(4-Bromophenoxy)butyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenoxy)butyl]morpholine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or receptors, modulating their activity. The bromophenoxy group can interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Structural Features
- Morpholine Ring : A six-membered heterocycle containing one nitrogen and one oxygen atom, conferring polarity and hydrogen-bonding capabilities .
- Butyl Chain : A flexible four-carbon spacer that enhances molecular conformation adaptability compared to shorter chains (e.g., ethyl) .
- 4-Bromophenoxy Group: A bromine atom at the para position of the phenoxy group, which introduces steric bulk and electron-withdrawing effects, influencing reactivity and biological interactions .
Comparison with Similar Compounds
The following table and analysis highlight structural variations and their impacts on chemical and biological properties:
Structural and Functional Comparisons
Key Findings
Chain Length: The butyl chain in 4-[4-(4-bromophenoxy)butyl]morpholine provides greater conformational flexibility compared to ethyl or benzyl linkers, enhancing membrane permeability and bioavailability . Shorter chains (e.g., ethyl) reduce metabolic stability but improve solubility .
Halogen Substituents :
- Bromine at the para position enhances halogen bonding with biological targets (e.g., kinase ATP-binding pockets) compared to chlorine or fluorine .
- Meta-substituted bromine derivatives exhibit reduced potency due to misalignment with target binding sites .
Electron-Withdrawing Groups :
- Nitro or sulfonyl groups (e.g., in 4-(4-Nitrophenyl)morpholine) increase reactivity but may introduce toxicity risks .
Fluorinated analogs (e.g., 4-(4-Bromo-3-fluorobenzyl)morpholine) exhibit enhanced blood-brain barrier penetration, suggesting utility in CNS drug development .
Q & A
Q. What are the standard synthetic routes for 4-[4-(4-bromophenoxy)butyl]morpholine, and what factors influence reaction efficiency?
The compound is synthesized via nucleophilic substitution, typically involving alkylation of 4-bromophenol with a butyl-linked morpholine precursor. Key steps include:
- Reacting 4-bromophenol with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxybutyl intermediate.
- Subsequent coupling with morpholine under reflux in toluene or DMF. Factors affecting efficiency: solvent polarity (aprotic solvents like DMF enhance nucleophilicity), temperature (80–100°C optimal), and base strength (e.g., NaOH vs. K₂CO₃) .
Q. How is the structural characterization of this compound performed?
A multi-technique approach is used:
- NMR spectroscopy : ¹H NMR identifies the morpholine ring protons (δ 2.4–3.8 ppm) and butyl chain methylenes (δ 1.6–1.8 ppm). ¹³C NMR confirms the quaternary carbon linked to bromine (δ 120–125 ppm).
- Mass spectrometry : HRMS (ESI+) verifies the molecular ion ([M+H]⁺ at m/z 329.07 for C₁₄H₁₉BrNO₂).
- FT-IR : Peaks at 1240 cm⁻¹ (C-O-C) and 690 cm⁻¹ (C-Br) confirm functional groups .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Solubility : Moderately soluble in DCM, THF, and DMSO; poorly soluble in water.
- Melting point : 73–78°C (experimental).
- Stability : Degrades under strong acidic/basic conditions; store at 2–8°C under argon .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization strategies include:
- Design of Experiments (DoE) : Varying solvent (DMF vs. toluene), base (K₂CO₃ vs. NaOH), and temperature.
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours) with comparable yields (~75%) .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes by-products like unreacted morpholine or dibromobutane .
Q. What methodologies are used to study its interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to receptors like GPCRs.
- Fluorescence polarization assays : Quantify competitive binding to enzyme active sites (e.g., kinases).
- In vitro cytotoxicity : MTT assays in cancer cell lines (IC₅₀ values) .
Q. How do computational methods aid in understanding its electronic properties?
- Density Functional Theory (DFT) : B3LYP/6-311G** calculations predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces, identifying nucleophilic sites (morpholine oxygen) .
- Molecular Dynamics (MD) : Simulations in explicit solvent (water/ethanol) reveal conformational flexibility of the butyl chain .
Q. What challenges arise in synthesizing analogs with varied substituents?
- Steric hindrance : Bulky substituents on the phenyl ring reduce coupling efficiency. Use Suzuki-Miyaura cross-coupling post-synthesis to install aryl groups .
- Regioselectivity : Directed ortho-metalation with LDA ensures precise bromine positioning .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported synthetic yields?
Variations (e.g., 60% vs. 85% yields) may stem from:
- Reagent quality : Impurities in dibromobutane reduce efficiency.
- Workup protocols : Incomplete extraction or column chromatography.
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .
Q. What advanced analytical techniques resolve structural ambiguities?
- X-ray crystallography : Confirms absolute configuration and bond angles.
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded spectra .
Applications in Research
Q. What are its potential applications in medicinal chemistry?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
